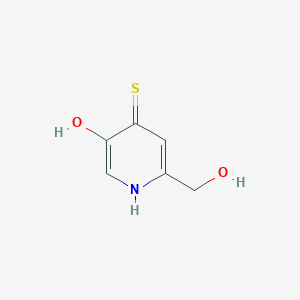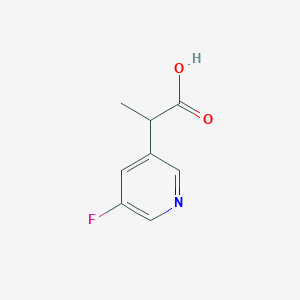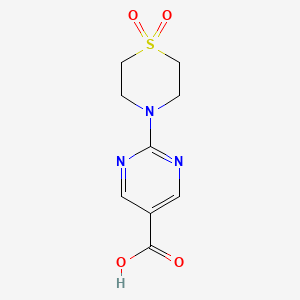
6-(Hydroxymethyl)-4-mercapto-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-4-mercapto-3-pyridinol, also known as HMP, is a molecule that has gained attention in the scientific community due to its potential therapeutic applications. HMP is a chelating agent, meaning that it has the ability to bind to metal ions and remove them from the body. This property has led to its use in the treatment of heavy metal poisoning, as well as other medical conditions.
Mecanismo De Acción
6-(Hydroxymethyl)-4-mercapto-3-pyridinol works by binding to metal ions and forming a complex that is then excreted from the body. It has a high affinity for certain metals, such as lead and cadmium, and can effectively remove them from the body. 6-(Hydroxymethyl)-4-mercapto-3-pyridinol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-(Hydroxymethyl)-4-mercapto-3-pyridinol has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. It has been shown to effectively chelate heavy metals, reducing their toxic effects on the body. Additionally, 6-(Hydroxymethyl)-4-mercapto-3-pyridinol has been shown to have antioxidant properties, which may have beneficial effects on cellular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Hydroxymethyl)-4-mercapto-3-pyridinol in lab experiments is its ability to effectively chelate heavy metals, which may be present in experimental samples. This can help to reduce interference from these metals and improve the accuracy of experimental results. However, 6-(Hydroxymethyl)-4-mercapto-3-pyridinol may also chelate other metals present in the sample, which could interfere with the experimental outcome.
Direcciones Futuras
There are several potential future directions for research on 6-(Hydroxymethyl)-4-mercapto-3-pyridinol. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to determine the optimal dosing and administration of 6-(Hydroxymethyl)-4-mercapto-3-pyridinol for the treatment of heavy metal poisoning. Finally, 6-(Hydroxymethyl)-4-mercapto-3-pyridinol may have potential applications in the field of environmental remediation, as it can effectively chelate heavy metals from contaminated soil and water.
Métodos De Síntesis
6-(Hydroxymethyl)-4-mercapto-3-pyridinol can be synthesized through a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 2-methyl-5-nitrobenzene-1,3-diol with thiourea to form 2-methyl-5-nitrobenzene-1,3-thiazole. This compound is then reacted with formaldehyde and sodium borohydride to form 6-(Hydroxymethyl)-4-mercapto-3-pyridinol.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-4-mercapto-3-pyridinol has been studied for its potential use in the treatment of heavy metal poisoning, specifically lead and cadmium poisoning. It has been shown to effectively chelate these metals and remove them from the body. Additionally, 6-(Hydroxymethyl)-4-mercapto-3-pyridinol has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-1H-pyridine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-3-4-1-6(10)5(9)2-7-4/h1-2,8-9H,3H2,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEKAQZCMVXISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=S)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-4-mercapto-3-pyridinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899144.png)

![N-cyclohexyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2899149.png)
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
![4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899157.png)
![3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid](/img/structure/B2899160.png)


